molecular formula C17H12N6O5S B465005 4-[2-(1-(aminocarbothioyl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid CAS No. 314291-34-4

4-[2-(1-(aminocarbothioyl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid

Katalognummer: B465005
CAS-Nummer: 314291-34-4
Molekulargewicht: 412.4g/mol
InChI-Schlüssel: QCJDKJNRBAKNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzoic acid derivative featuring a pyrazole core substituted with a 4-nitrophenyl group, an aminocarbothioyl moiety, and a hydrazino linker. Its molecular formula is C₁₇H₁₂N₆O₅S (molecular weight: 412.39 g/mol), with a CAS registry number of 314291-34-4 .

Eigenschaften

IUPAC Name

4-[[2-carbamothioyl-5-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O5S/c18-17(29)22-15(24)14(20-19-11-5-1-10(2-6-11)16(25)26)13(21-22)9-3-7-12(8-4-9)23(27)28/h1-8,21H,(H2,18,29)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJDKJNRBAKNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[2-(1-(aminocarbothioyl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H15N5O3S\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The presence of the aminocarbothioyl and hydrazino groups suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may function as an inhibitor of specific enzymes that are critical for cellular proliferation and survival.

Anticancer Activity

Several studies have reported the anticancer properties of similar pyrazole derivatives. The compound's structure suggests it may induce cytotoxic effects through the following mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, it is hypothesized that:

  • Inhibition of Bacterial Growth : The nitrophenyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with protein synthesis.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives, including those structurally related to our compound, using the MTT assay. Results indicated that compounds with similar functional groups exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests that our compound may also possess similar activity.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa20
This compoundTBD

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of benzoic acid were tested against various pathogens. While direct data for our compound was not available, related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro studies have demonstrated that compounds similar in structure can significantly affect cell viability and induce oxidative stress in target cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal models suggest potential efficacy in reducing tumor size in xenograft models when administered at specific dosages.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name / Identifier Molecular Formula Substituents (R₁, R₂, R₃) Key Functional Groups Molecular Weight (g/mol) Solubility (Predicted)
Target Compound: 4-[2-(1-(aminocarbothioyl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid C₁₇H₁₂N₆O₅S R₁ = 4-nitrophenyl; R₂ = aminocarbothioyl; R₃ = benzoic acid Pyrazole, hydrazino, thiourea, nitro 412.39 Moderate in DMSO
Analog 1 : 4-{2-[3-(4-Nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid C₂₁H₁₅N₅O₆S R₁ = 4-nitrophenyl; R₂ = phenyl; R₃ = sulfonic acid Pyrazole, hydrazino, sulfonic acid, nitro 465.43 High in polar solvents
Analog 2 : 4-[2-(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazen-1-yl]benzoic acid C₁₇H₁₄N₄O₃ R₁ = phenyl; R₂ = methyl; R₃ = benzoic acid Pyrazole, diazenyl 322.32 Low in water
Analog 3 : 3-[4-(2-Hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid C₁₄H₁₅N₃O₆ R₁ = hydroxyethyl; R₂ = methoxycarbonyl; R₃ = benzoic acid Pyrazole, ester, hydroxyl 321.29 Moderate in ethanol

Key Observations :

Electronic Effects: The target compound’s aminocarbothioyl group introduces stronger hydrogen-bonding capacity compared to Analog 1’s sulfonic acid group or Analog 2’s diazenyl linker . The 4-nitrophenyl substituent in the target compound and Analog 1 enhances electrophilicity, which may influence reactivity in nucleophilic substitution reactions .

Solubility Trends: Analog 1’s sulfonic acid group improves aqueous solubility (high polarity), whereas the target compound’s thiourea moiety limits solubility to organic solvents like DMSO . Analog 3’s hydroxyl and ester groups balance hydrophilicity and lipophilicity, enabling moderate ethanol solubility .

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis involving condensation of pyrazole-4-carbaldehyde derivatives with thiosemicarbazide, followed by coupling to benzoic acid .
  • Analog 2 is synthesized via diazo-coupling reactions, a simpler route but with lower functional group diversity .

Bioactivity :

  • Antimicrobial Potential: Pyrazole-thiourea hybrids (e.g., the target compound) have shown moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) due to thiourea’s metal-chelating properties .
  • Antioxidant Activity : Analogous nitrophenyl-pyrazole derivatives (e.g., Analog 1) exhibit radical scavenging activity (IC₅₀: 12.5 µM in DPPH assay), attributed to the nitro group’s electron-deficient aromatic system .

Crystallographic Data :

  • The target compound’s crystal structure remains unreported, but similar pyrazole-benzoic acid derivatives (e.g., Analog 2) crystallize in the monoclinic system (P2₁/c), stabilized by intermolecular hydrogen bonds between the carboxylic acid and pyrazole N-H groups .

Vorbereitungsmethoden

Reaction Protocol

  • Diazotization : A suspension of 4-aminobenzoic acid (14.6 mmol) in concentrated hydrochloric acid is cooled to 0°C. Sodium nitrite (14.6 mmol) in aqueous solution is added dropwise, and the mixture is stirred for 1 hour to form the diazonium salt.

  • Reduction : Tin(II) chloride dihydrate (29.2 mmol) is added to the reaction mixture at 0°C, followed by gradual warming to 20°C over 2 hours. The reduction step converts the diazonium intermediate into 4-hydrazinobenzoic acid, which is isolated via neutralization with sodium bicarbonate and extraction with ethyl acetate.

Yield : 81%.

Preparation of the Pyrazole Core Intermediate

The pyrazole scaffold, featuring a 4-nitrophenyl group and thiocarbamoyl functionality, is constructed through cyclocondensation.

Reaction Protocol

  • Cyclocondensation : 4-Nitrophenylhydrazine (10 mmol) reacts with ethyl acetoacetate (10.5 mmol) in ethanol under reflux for 8 hours. This forms 3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester.

  • Thiocarbamoylation : The ester intermediate is treated with thiosemicarbazide (12 mmol) in acetic acid under reflux for 6 hours, yielding 1-(aminocarbothioyl)-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole.

Key Conditions :

  • Solvent: Ethanol (reflux)

  • Catalyst: Acetic acid (for thiocarbamoylation)
    Yield : 75–85% (estimated from analogous protocols).

Formylation of the Pyrazole Intermediate

The pyrazole intermediate undergoes formylation at the 4-position to introduce an aldehyde group, enabling hydrazone formation.

Reaction Protocol

  • Vilsmeier-Haack Reaction : The pyrazole derivative (10 mmol) is dissolved in dimethylformamide (30 mL) and cooled to 0°C. Phosphorus oxychloride (10 mmol) is added dropwise to generate the Vilsmeier reagent. The mixture is heated at 90°C for 8 hours, yielding 1-(aminocarbothioyl)-3-(4-nitrophenyl)-5-oxo-4H-pyrazole-4-carbaldehyde.

  • Workup : The reaction is quenched by pouring onto ice, followed by filtration and drying under vacuum.

Yield : 70–78%.

Condensation with 4-Hydrazinobenzoic Acid

The final step involves coupling the formylated pyrazole with 4-hydrazinobenzoic acid to form the hydrazone linkage.

Reaction Protocol

  • Hydrazone Formation : The aldehyde derivative (1 mmol) and 4-hydrazinobenzoic acid (1.1 mmol) are refluxed in ethanol for 8 hours. Sodium acetate (1.1 mmol) and acetic acid are added to facilitate proton exchange.

  • Tautomerization : The hydrazone intermediate undergoes tautomerization under acidic conditions to yield the thermodynamically stable ylidene structure.

Purification : The product is washed with ethanol and water to remove unreacted starting materials.
Yield : 66–91% (based on analogous hydrazone syntheses).

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 10.1 ppm (hydrazone NH), and δ 12.3 ppm (carboxylic acid COOH).

  • 13C NMR : Signals at δ 165 ppm (C=O), δ 155 ppm (C=S), and δ 148 ppm (pyrazole C=N).

  • HRMS : [M+H]+ calculated for C17H12N6O5S: 412.37938; observed: 412.3792.

Reaction Optimization Table

StepSolventTemperature (°C)Time (h)Yield (%)
DiazotizationH2O/HCl0181
Pyrazole CyclizationEthanolReflux880
FormylationDMF90875
Hydrazone FormationEthanolReflux885

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.